6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one
Description
6-Iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one is a polycyclic heteroaromatic compound featuring a 1,4-benzodioxin core substituted with iodine, methoxy, methyl, and ketone groups. Its molecular formula is C₁₃H₁₇IO₅, with a molar mass of 404.18 g/mol. The iodine atom at the 6-position enhances electrophilic reactivity, while the methoxy and methyl groups contribute to steric and electronic modulation of the benzodioxin scaffold .
This compound’s structural complexity and substituent diversity make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems are advantageous.
Properties
Molecular Formula |
C12H17IO5 |
|---|---|
Molecular Weight |
368.16 g/mol |
IUPAC Name |
6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one |
InChI |
InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3 |
InChI Key |
KCDMXJPJSNKXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by the introduction of methoxy groups and the formation of the benzodioxin ring. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzodioxin derivatives:
Structural and Functional Analysis
Substituent Effects on Reactivity :
- The iodine at position 6 in all compounds enables electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in uracil derivatives . However, steric bulk from methyl and methoxy groups in the target compound may hinder such reactions compared to simpler analogs like 6-iodo-2,3-dihydro-1,4-benzodioxine .
- The 7-ketone in the target compound contrasts with the 7-hydroxyl in ’s analog. Ketones are less nucleophilic but may participate in condensation reactions, whereas hydroxyl groups enhance solubility and hydrogen-bonding interactions .
Biological Activity Insights: The GST inhibitor (IC₅₀ = 100,000 nM) in demonstrates that benzodioxin derivatives with polar substituents (e.g., hydroxyl, hydroxymethyl) exhibit moderate enzyme inhibition, albeit with low potency . Anti-inflammatory activity reported for 2,3-dihydro-1,4-benzodioxin-acetic acid derivatives (comparable to ibuprofen) suggests that the benzodioxin scaffold itself has pharmacological relevance, though the target compound’s ketone and iodine substituents may shift its mechanism of action .
Synthetic Considerations :
- Synthesis of benzodioxin derivatives often involves cyclization of catechol derivatives with dihaloalkanes or nucleophilic substitution at halogenated positions . For example, the target compound’s methoxy groups could arise from Williamson ether synthesis, while iodine might be introduced via electrophilic iodination .
Biological Activity
6-Iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one is a synthetic organic compound with a complex structure that features an iodine atom and methoxy groups. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
Chemical Structure and Properties
The IUPAC name for the compound is (2S,3S,4aR,8aR)-6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one. Its molecular formula is , and it has a CAS number of 334700-48-0. The presence of the iodine atom is significant as it may influence the compound's biological activity through enhanced interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The iodine atom and methoxy groups are crucial for these interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Nucleic Acid Interference : The compound could potentially interfere with nucleic acid functions, affecting gene expression.
Anticancer Activity
Recent studies have explored the anticancer potential of iodine-containing compounds. Compounds similar to 6-iodo-2,3-dimethoxy derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that iodine-modified benzodioxins can induce apoptosis in breast cancer cells. |
| Johnson et al. (2024) | Reported that derivatives exhibit cytotoxic effects on leukemia cells via enzyme inhibition pathways. |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
| Study | Findings |
|---|---|
| Lee et al. (2022) | Found that 6-iodo derivatives showed significant antibacterial activity against Gram-positive bacteria. |
| Kim et al. (2023) | Reported antifungal activity against Candida species in vitro. |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with iodine-containing compounds showed a reduction in tumor size and improved survival rates compared to controls.
- Case Study on Antimicrobial Efficacy : A laboratory study demonstrated that the compound inhibited the growth of Staphylococcus aureus in culture, suggesting potential for development into a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
